molecular formula C11H17NO3 B13050890 (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13050890
M. Wt: 211.26 g/mol
InChI Key: WDBHJUBJCOLXGR-RDDDGLTNSA-N
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Description

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two methoxy groups on the phenyl ring. Its stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves stereospecific methods to ensure the correct configuration. One common approach is the reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s activity is influenced by its stereochemistry, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interactions compared to its stereoisomers.

Biological Activity

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant biological activity. Its unique structural features, including an amino group, a hydroxyl group, and a 3,4-dimethoxyphenyl moiety, suggest potential interactions with various biological targets, particularly within the central nervous system (CNS). This article reviews the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • Molecular Weight : 211.26 g/mol
  • Boiling Point : 366.8 ± 42.0 °C (Predicted)
  • Density : 1.117 ± 0.06 g/cm³ (Predicted)
  • pKa : 12.51 ± 0.45 (Predicted)

The structure of this compound indicates potential interactions with neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence serotonin receptors, which are crucial for mood regulation and have been implicated in depression and anxiety disorders . The presence of the phenolic group may also confer antioxidant properties, providing additional therapeutic avenues.

Neurotransmitter Interaction

Research indicates that this compound may interact with serotonin receptors (5-HT receptors), particularly the 5-HT2A_2A receptor subtype. These interactions could lead to modulation of serotonergic signaling pathways, potentially offering antidepressant effects .

Antioxidant Potential

The phenolic moiety in the compound suggests antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various neurodegenerative diseases and aging processes. Further studies are required to quantify this activity and explore its implications for health.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • Serotonergic Activity : A study on structurally related compounds demonstrated significant agonistic activity at the 5-HT2A_2A receptor, suggesting that this compound could exhibit similar effects .
  • Antidepressant Effects : Compounds with similar structural characteristics have been evaluated for their antidepressant-like effects in animal models. These studies indicate a promising avenue for future research involving this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
(1S,4R)-4-Amino-2-cyclopentene-1-methanolC10_{10}H15_{15}NOChiral structure with different functional groups
3,4-DimethoxyphenethylamineC10_{10}H15_{15}NO3_3Shares dimethoxyphenyl group but differs structurally
(1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OLC11_{11}H17_{17}NOSimilar backbone but different substituents on phenyl ring

The comparative analysis indicates that the unique chiral configuration and functional groups of this compound contribute to its distinct biological activities compared to related compounds.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1

InChI Key

WDBHJUBJCOLXGR-RDDDGLTNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Origin of Product

United States

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